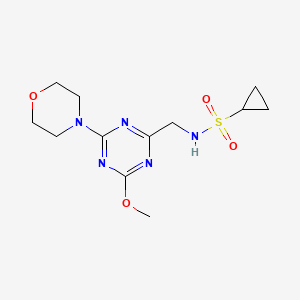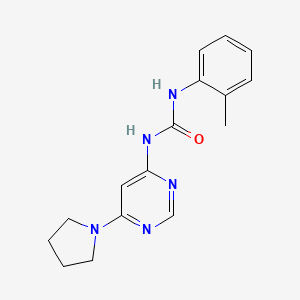![molecular formula C21H20N2O7S B2471969 Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate CAS No. 476367-00-7](/img/structure/B2471969.png)
Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H20N2O7S and its molecular weight is 444.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Nootropic Agents
A study detailed the transformation of compounds through various chemical treatments to explore their potential nootropic (cognitive-enhancing) activity. This research represents an early step in developing substances that might improve cognitive function, illustrating the compound's utility in synthesizing complex molecules with potential neurological benefits (Valenta et al., 1994).
Development of Hyperbranched Aromatic Polyimides
Another application involves the synthesis of hyperbranched aromatic polyimides using an AB2 type monomer, showcasing the compound's role in creating materials with specific desirable properties, such as solubility in various solvents. These materials have potential applications in electronics, coatings, and advanced composites (Yamanaka et al., 2000).
Antimicrobial Activity Research
The synthesis and antimicrobial activity assessment of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives highlight the compound's potential in developing new antimicrobial agents. Some derivatives exhibited significant activity against various bacterial and fungal strains, suggesting a path forward in antibiotic development (Nural et al., 2018).
Exploration of Anti-inflammatory Drugs
Research into the interaction of anti-inflammatory drugs with Zn(II), Cd(II), and Pt(II) metal ions, utilizing compounds like 1-methyl-5-(p-toluoyl)-1H-pyrrole-2-acetic acid and others, indicates the compound's utility in studying the pharmacological effects of metal-drug complexes. This can lead to the development of drugs with enhanced efficacy and reduced side effects (Dendrinou-Samara et al., 1998).
Novel Carboranyl Amino Acids and Peptides
The synthesis of new alpha-amino acid derivatives incorporating carborane cages for antibody modification and neutron-capture therapy studies demonstrates the compound's application in advanced biomedical research, potentially leading to novel cancer treatment methodologies (Varadarajan & Hawthorne, 1991).
properties
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7S/c1-11-15(8-12-3-4-13-14(7-12)30-10-29-13)31-20(19(11)21(27)28-2)22-16(24)9-23-17(25)5-6-18(23)26/h3-4,7H,5-6,8-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQSGODDORYBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=O)CCC2=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471888.png)


![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2471893.png)





![Triisopropyl[(trimethylsilyl)ethynyl]silane](/img/structure/B2471901.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclobutanecarboxamide](/img/structure/B2471904.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2471905.png)
